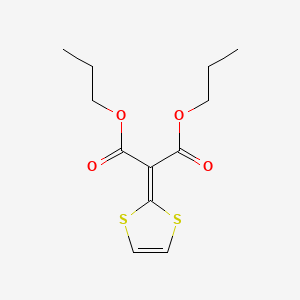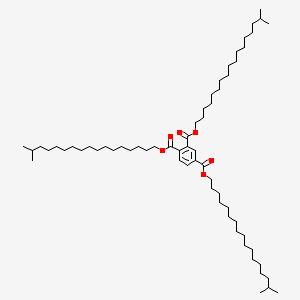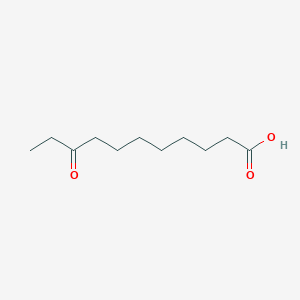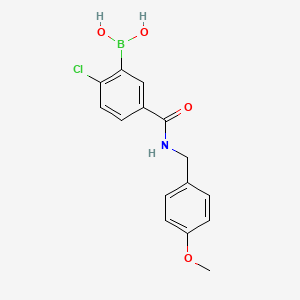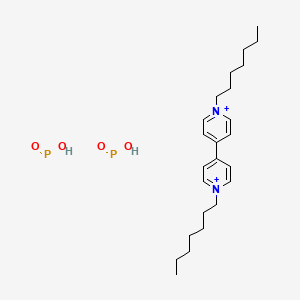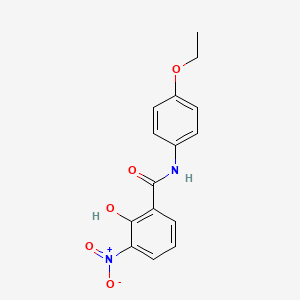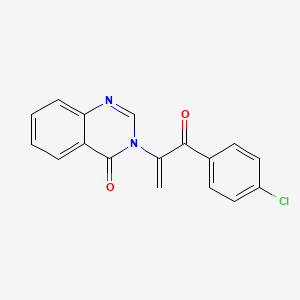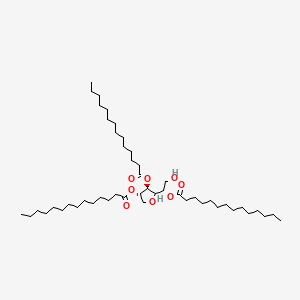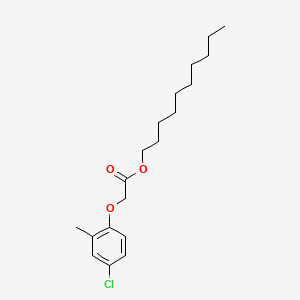
2,3-Dihydroxypropyl 5-oxo-DL-prolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypropyl 5-oxo-DL-prolinate is a chemical compound with the molecular formula C8H13NO5 It is known for its unique structure, which includes both hydroxyl and keto functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 5-oxo-DL-prolinate typically involves the reaction of DL-proline with glycerol under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of high-purity compound. The industrial methods often focus on cost-effectiveness and scalability while maintaining stringent quality control standards.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxypropyl 5-oxo-DL-prolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the keto group may produce diols.
Aplicaciones Científicas De Investigación
2,3-Dihydroxypropyl 5-oxo-DL-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and drug development applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxypropyl 5-oxo-DL-prolinate involves its interaction with various molecular targets and pathways. The hydroxyl and keto groups play a crucial role in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or activator, depending on the context of its use. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydroxypropyl 5-oxo-L-prolinate
- 2,3-Dihydroxypropyl 5-oxo-D-prolinate
- 2,3-Dihydroxypropyl 5-oxo-DL-pyrrolidine-2-carboxylate
Uniqueness
2,3-Dihydroxypropyl 5-oxo-DL-prolinate is unique due to its specific stereochemistry and functional groups
Propiedades
Número CAS |
85136-13-6 |
|---|---|
Fórmula molecular |
C8H13NO5 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO5/c10-3-5(11)4-14-8(13)6-1-2-7(12)9-6/h5-6,10-11H,1-4H2,(H,9,12) |
Clave InChI |
XWZPJRNVELUELY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC1C(=O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


